

Application Note: Strategic Functionalization of 4-Chloro-8-fluoroquinolin-3-amine

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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinolin-3-amine

CAS No.: 1602166-76-6

Cat. No.: B2988479

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Introduction & Scaffold Analysis

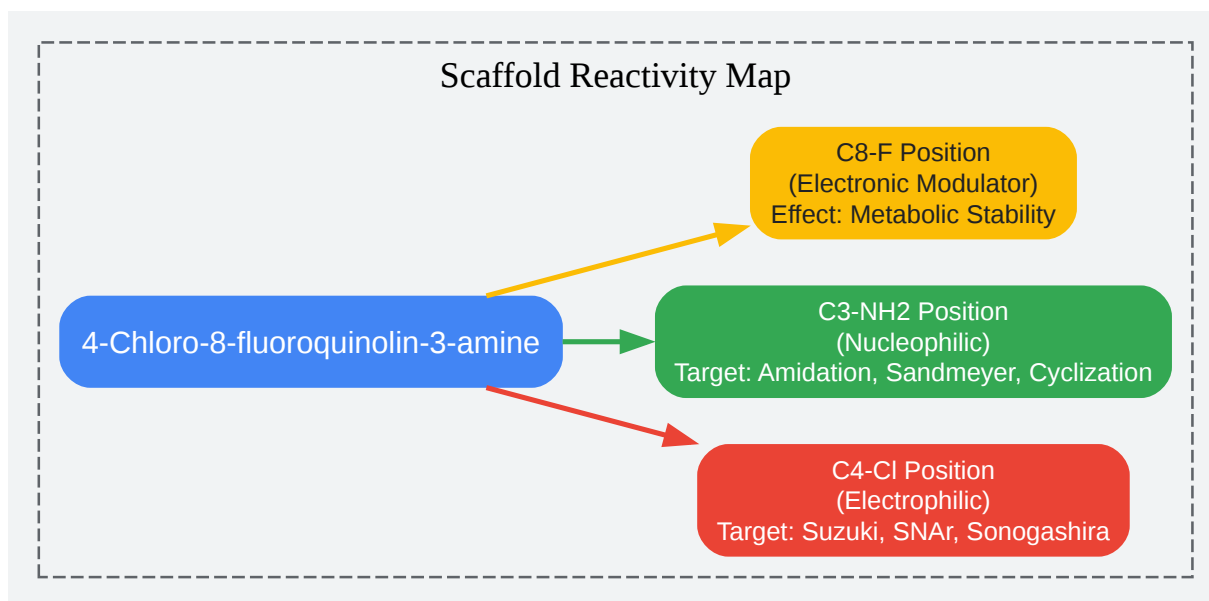
4-Chloro-8-fluoroquinolin-3-amine represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., targeting c-Met, VEGFR) and tricyclic antimalarials.

Structural Reactivity Profile

The molecule features two distinct reactive centers in a push-pull electronic relationship, modulated by the 8-fluoro substituent.

- **C4-Chloride (Electrophile):** Activated by the quinoline nitrogen (N1), making it susceptible to Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling. However, the adjacent electron-donating C3-amino group partially deactivates this position via resonance, requiring specialized catalysts or forcing conditions.
- **C3-Amine (Nucleophile):** A primary aniline-like amine. It is sterically crowded by the C4-chloro group but remains reactive toward acylating agents and electrophiles.

- C8-Fluorine (Modulator): This group exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the quinoline nitrogen and increasing the lipophilicity (LogP) and metabolic stability of the final drug candidate.



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Figure 1: Orthogonal reactivity map of the **4-Chloro-8-fluoroquinolin-3-amine** scaffold.

Chemo-Selectivity Strategies

The primary challenge is preventing the C3-amine from poisoning metal catalysts (via N-coordination) or participating in side reactions during C4-functionalization.

Strategy	Workflow Description	Pros	Cons
Route A: C4-First	Direct Suzuki/Sonogashira coupling on the free amine.	Shortest path; no protection steps.	Requires robust precatalysts (e.g., Buchwald G3) to resist amine poisoning.
Route B: Protection	Protect C3-NH ₂ (Boc/Acetyl) C4-Coupling Deprotection.	High yields; standard catalysts (Pd(PPh ₃) ₄) work well.	Adds 2 synthetic steps; steric bulk of protecting group may hinder C4 reaction.
Route C: Annulation	React C3 and C4 simultaneously to form tricyclics (e.g., pyrazoloquinolines).	Rapid access to complex cores.	Limited to specific fused ring systems.

Detailed Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Direct Method)

Designed for coupling aryl/heteroaryl boronic acids without protecting the C3-amine.

Rationale: Standard Pd(PPh₃)₄ often fails here due to the free amine coordinating to Pd. We utilize XPhos Pd G2 or Pd(dppf)Cl₂, which are bulky and electron-rich, preventing catalyst deactivation.

Reagents:

- Substrate: **4-Chloro-8-fluoroquinolin-3-amine** (1.0 equiv)
- Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
- Catalyst: XPhos Pd G2 (2-5 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

- Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
- Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

- Setup: In a microwave vial or round-bottom flask, combine the quinoline substrate (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
- Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.1 M). Degas the solvent by sparging with Argon for 10 minutes (Critical step to prevent homocoupling).
- Catalyst Addition: Add the Pd catalyst (XPhos Pd G2) under a positive stream of Argon. Seal the vessel.
- Reaction: Heat to 90–100°C for 2–4 hours (or 110°C for 30 min in microwave).
- Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be the 4-aryl-8-fluoroquinolin-3-amine.

Protocol 2: C4-Selective S_NAr Displacement

Designed for introducing alkyl amines or anilines at the C4 position.

Rationale: The 3-amino group pushes electron density into the ring, deactivating the C4-chloride toward nucleophilic attack. Acid catalysis is required to protonate the ring nitrogen (N1), restoring electrophilicity.

Reagents:

- Nucleophile: Primary amine or Aniline (1.5–2.0 equiv)
- Solvent: n-Butanol or NMP (N-methyl-2-pyrrolidone)
- Additive: HCl (4M in Dioxane, 1.0 equiv) or catalytic p-TsOH.

Step-by-Step Procedure:

- Dissolution: Dissolve **4-Chloro-8-fluoroquinolin-3-amine** in n-Butanol (0.2 M).
- Addition: Add the amine nucleophile (1.5 eq) and HCl solution (1.0 eq).
- Reflux: Heat the mixture to reflux (118°C) for 12–24 hours. Note: If using NMP, heat to 140°C.
- Monitoring: Monitor by LCMS. The starting material peak (M+H ~197) should disappear.
- Workup: Basify with sat. NaHCO₃ to neutralize the salt.^[1] Extract with DCM/MeOH (9:1).
- Result: This yields the 3,4-diamino-quinoline derivative.

Protocol 3: C3-Selective Amide Coupling

Designed for functionalizing the exocyclic amine while preserving the C4-chloride.

Rationale: The C3-amine is less nucleophilic than a standard aniline due to the electron-deficient quinoline ring. High-activity coupling reagents like HATU or T3P are preferred over EDC/HOBt.

Reagents:

- Carboxylic Acid: R-COOH (1.1 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF or DMAc (Dry)

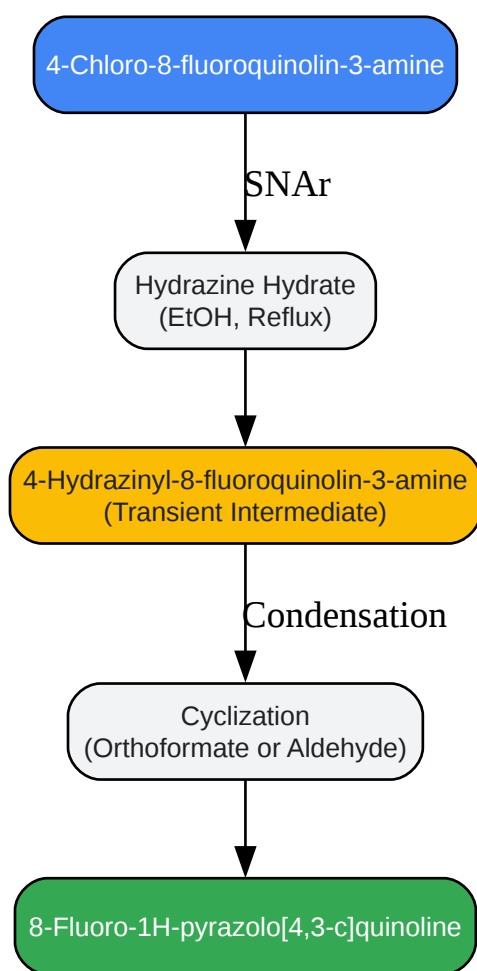
Step-by-Step Procedure:

- Activation: Dissolve the carboxylic acid and DIPEA in dry DMF. Add HATU and stir for 5 minutes at RT to form the activated ester.
- Coupling: Add **4-Chloro-8-fluoroquinolin-3-amine** (1.0 equiv) to the mixture.

- Reaction: Stir at 50–60°C for 4–16 hours. (Heating is often necessary due to the steric bulk of the adjacent C4-Cl).
- Workup: Dilute with ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Annulation Logic (Synthesis of Tricyclics)

The 3-amino-4-chloro motif is a gateway to fused heterocyclic systems. A common application is the synthesis of 1H-pyrazolo[4,3-c]quinolines.



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Figure 2: Pathway for the conversion of the scaffold into a tricyclic pyrazolo-quinoline core.

Protocol Summary for Annulation:

- Reflux the starting material with Hydrazine Hydrate in Ethanol. The hydrazine displaces the C4-Cl.
- The resulting 4-hydrazinyl intermediate is often unstable and is immediately reacted with a carbon source (e.g., Triethyl orthoformate or an aldehyde) to close the pyrazole ring.

References

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Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. The 8-fluoro substituent does not introduce specific defluorination risks under these conditions, but fluorinated waste disposal protocols should be followed.

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